molecular formula C8H9BrO2 B169422 4-Bromo-2-(2-hydroxyethyl)phenol CAS No. 198277-06-4

4-Bromo-2-(2-hydroxyethyl)phenol

Cat. No.: B169422
CAS No.: 198277-06-4
M. Wt: 217.06 g/mol
InChI Key: RICVPANHDBWIBW-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a hydroxyethyl group at the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-(2-hydroxyethyl)phenol involves the bromination of 2-(2-hydroxyethyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(2-hydroxyethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-hydroxyethyl)phenol
  • 4-Chloro-2-(2-hydroxyethyl)phenol
  • 4-Bromo-2-(2-methoxyethyl)phenol

Uniqueness

4-Bromo-2-(2-hydroxyethyl)phenol is unique due to the specific positioning of the bromine atom and the hydroxyethyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Biological Activity

4-Bromo-2-(2-hydroxyethyl)phenol (CAS No. 198277-06-4) is a brominated phenolic compound that has garnered attention for its biological activity, particularly in antimicrobial and potential anticancer applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉BrO₂
  • Structural Features : The compound features a bromine atom at the para position and a hydroxyethyl group at the ortho position relative to the hydroxyl group on the phenolic ring. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

This compound has been studied for its antimicrobial potential. Research indicates that it exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)62.5 μg/mL
Enterococcus faecalis125 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These results suggest that the compound possesses bactericidal properties, inhibiting protein synthesis pathways and disrupting nucleic acid production, which are critical for bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity, outperforming standard antifungal agents like fluconazole in certain assays. For instance, it demonstrated an MIC of 62.5 μg/mL against specific fungal strains, indicating its potential as an antifungal agent .

The mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

  • Hydrogen Bond Formation : The presence of hydroxyl groups allows for hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, thereby affecting microbial metabolism and growth.
  • Disruption of Membrane Integrity : The hydrophobic nature of the compound could disrupt microbial cell membranes, leading to cell lysis.

Synthesis and Applications

This compound serves as a precursor in the synthesis of biologically active compounds, including hydroxytyrosol, which is known for its antioxidant properties. The synthesis typically involves bromination reactions followed by hydroxyethylation processes .

Case Study: Antibiofilm Activity

Recent studies have highlighted the compound's ability to combat biofilm formation in pathogenic bacteria such as MRSA. The minimum biofilm inhibitory concentration (MBIC) values indicate significant antibiofilm activity:

Microbial Strain MBIC
MRSA62.216–124.432 μg/mL
Staphylococcus epidermidis31.108–62.216 μg/mL

This suggests that this compound could be a valuable agent in preventing biofilm-related infections .

Properties

IUPAC Name

4-bromo-2-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICVPANHDBWIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617135
Record name 4-Bromo-2-(2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198277-06-4
Record name 4-Bromo-2-(2-hydroxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(5-bromo-2-ethoxyphenyl)-1-ethanol (18.86 g, 81.65 mmol) in 400 mL CH2Cl2 at −78° is added boron tribromide (16.98 mL, 179.6 mmol) dropwise, via syringe. After stirring at −78° for 15 minutes, the solution is warmed to room temperature and stirred for 1 hour. The reaction niuture is then poured into ice water (500 mL), shaken, and separated. The organic phase is wshed with water (1×250 mL) and brine (1×100 mL), dried over MgSO4, and concentrated in vacuo. Chromatography (silica, 2:1 hexane/EtOAc) yields 2-(5-bromo-2-hydroxyphenyl)-1-ethanol.
Name
2-(5-bromo-2-ethoxyphenyl)-1-ethanol
Quantity
18.86 g
Type
reactant
Reaction Step One
Quantity
16.98 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

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